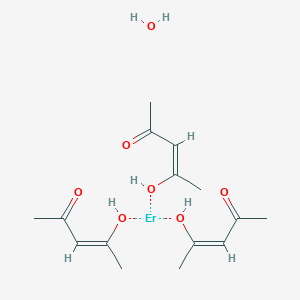
Erbium(III) acetylacetonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(III) acetylacetonate hydrate is a complex compound that combines the rare earth element erbium with an organic ligand and water molecules. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its unique optical properties and is often used in various high-tech applications, including lasers and optical fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(III) acetylacetonate hydrate typically involves the reaction of erbium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the hydrate complex. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where erbium salts are mixed with (Z)-4-hydroxypent-3-en-2-one and water under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium(III) acetylacetonate hydrate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The organic ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the organic ligand, while substitution reactions may produce new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Erbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optical fibers and laser technologies.
Wirkmechanismus
The mechanism of action of Erbium(III) acetylacetonate hydrate involves its interaction with specific molecular targets and pathways. The erbium ion can interact with various biomolecules, leading to changes in their structure and function. The organic ligand may also play a role in modulating these interactions, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other erbium complexes with different organic ligands and hydrates. Examples include:
- Erbium(III) chloride hydrate
- Erbium(III) nitrate hydrate
- Erbium(III) acetate hydrate
Uniqueness
Erbium(III) acetylacetonate hydrate is unique due to the specific combination of the (Z)-4-hydroxypent-3-en-2-one ligand with erbium and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C15H26ErO7 |
|---|---|
Molekulargewicht |
485.62 g/mol |
IUPAC-Name |
erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |
InChI-Schlüssel |
MONIRVUEIYGZHO-KJVLTGTBSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


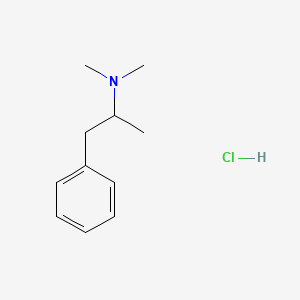
![Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B1645075.png)
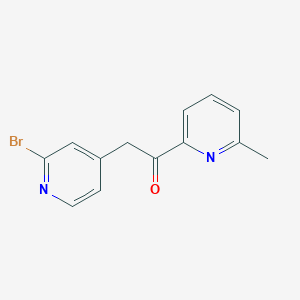

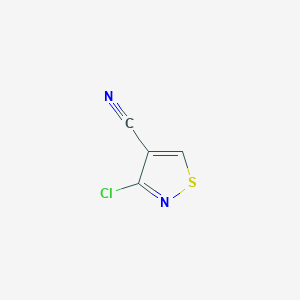
![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)

![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)
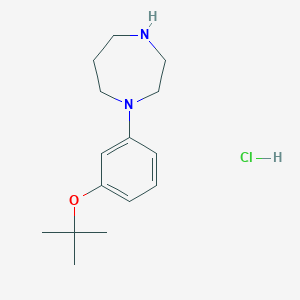

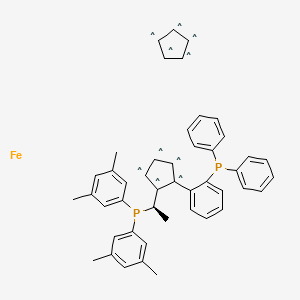
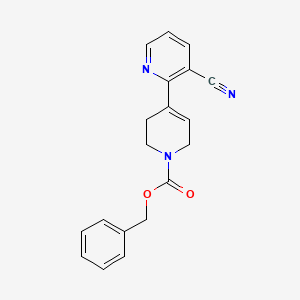
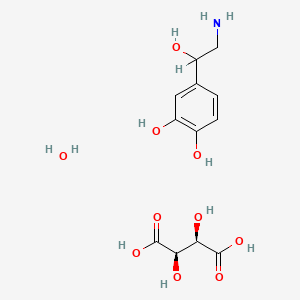
![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
